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Executive Summary

The reaction between the hydroxyl radical (OH) and molecular oxygen (O2) is of fundamental
importance in atmospheric chemistry and combustion processes. This reaction proceeds via
the formation of a hydrotrioxyl radical (HOs) intermediate, the stability and reactivity of which
are dictated by the features of the ground-state potential energy surface (PES). This document
provides an in-depth technical overview of the OH + Oz PES, summarizing key energetic data,
detailing the computational and experimental methodologies used for its characterization, and
visualizing the core reaction pathways.

Introduction to the Potential Energy Surface (PES)

A potential energy surface is a multidimensional mathematical construct that describes the
potential energy of a collection of atoms as a function of their geometric positions. For the OH +
Oz reaction, the PES provides a theoretical landscape that maps the energy changes as the
OH and O: radicals approach, interact to form the HOs intermediate, and potentially dissociate.
Key features on this landscape are stationary points—points where the net force on the atoms
is zero.[1][2] These include energy minima, corresponding to stable reactants, intermediates,
and products, and saddle points, which represent the highest energy point along a reaction
pathway, known as transition states.[1] Understanding the topography of the PES is crucial for
predicting reaction mechanisms, kinetics, and the stability of intermediates.
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The OH + Oz Reaction Pathway and Stationary
Points

The reaction between OH and Oz is primarily an association reaction leading to the formation
of the hydrotrioxyl radical, HOs. This radical has been a subject of numerous theoretical
investigations and has been experimentally detected, confirming its stability relative to the
reactants. The reaction pathway on the ground electronic state (X2A") PES is characterized by
the following key stationary points:

» Reactants: The separated hydroxyl radical (OH) and molecular oxygen (Oz).

e HOs Intermediate: The primary product of the association is the HOs radical, which exists as
two stable planar conformers: cis-HOs and trans-HOs. The relative stability of these isomers
has been a subject of detailed study, with recent high-level calculations suggesting that the
trans-HOs isomer is the global minimum on the PES.[3][4]

o Transition State (TS): A saddle point on the PES connects the cis and trans isomers,
representing the energy barrier for their interconversion. Another transition state governs the
dissociation of the HOs radical back to OH and O-.

The formation of the HOs adduct from the OH and Oz reactants is shown to be a barrierless
process.[3][4]

Visualization of the Reaction Pathway

The logical relationship between the stationary points on the OH + Oz PES can be visualized
as a reaction coordinate diagram.
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Caption: Reaction pathway for the OH + Oz system on its ground-state PES.

Energetics of the HOs Potential Energy Surface

Quantitative data regarding the relative energies and geometries of the stationary points are
critical for kinetic modeling. The values presented below are derived from high-level ab initio
calculations. There is some variation in the reported values across different theoretical
methods.
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Value .
Value Value (High- .
(MRCI(Q)- Experimental
Parameter (QCISD(T)ICBS Accuracy )
F12/VvDZ-F12 Estimate
) Protocol)[3][4]
PES)[3][4]
Relative Energy
trans-HOs Well
Depth (Do, - 2.08 2.29 +0.36 2.93 +0.07[3]
kcal/mol)t
cis-HOs Well
6.49 - 2.13+0.36 -

Depth (kcal/mol)?

Energy

Difference (trans

cis more stable

33.0 (trans more
stable)

59 (trans more
stable)

Vs. cis, cm™1)

Dissociation

Barrier

Classical Barrier
Height

(kcal/mol)?

8.87 - - -

1Energy relative to the OH + O2 asymptote. A positive value indicates the species is more
stable than the reactants. 2Barrier for the dissociation of HOs to OH + Oa.

Methodologies for PES Characterization

The characterization of the OH + Oz PES relies on a synergistic combination of theoretical
calculations and experimental validation.

Theoretical and Computational Protocols

The primary tools for elucidating the PES are high-level ab initio quantum chemistry methods.
These calculations provide accurate energies for various molecular geometries, which are then
used to construct an analytical representation of the full PES.

Key Computational Methods:
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e Ab Initio Calculations: Methods such as Coupled Cluster with single, double, and
perturbative triple excitations (CCSD(T)), Quadratic Configuration Interaction with singles,
doubles, and perturbative triples (QCISD(T)), and Multireference Configuration Interaction
(MRCI) are employed to calculate highly accurate single-point energies of the stationary
points.[3]

» Potential Energy Surface Fitting: To create a global, analytical representation of the PES, the
calculated ab initio energy points are fitted to a functional form. Common approaches

include:

o Double Many-Body Expansion (DMBE): This method partitions the total interaction energy
into one-body, two-body, and three-body terms, each represented by an analytical

function.

o Permutationally Invariant Polynomial-Neural Network (PIP-NN): This modern approach
uses machine learning to fit the energy points to a function that is inherently symmetric
with respect to the permutation of identical atoms, ensuring physical accuracy.[3][4]

The workflow for a theoretical investigation of the PES typically involves geometry optimization
to find stationary points, frequency calculations to characterize them as minima or transition
states, and high-level single-point energy calculations to refine the energetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Technical Guide to the Potential Energy Surface of
the OH + Oz Reaction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12344544#potential-energy-surface-of-the-oh-o2-
reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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